N-(3-Pyridylmethyl)morpholine
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Overview
Description
N-(3-Pyridylmethyl)morpholine is an organic compound that features a morpholine ring attached to a 3-pyridylmethyl group. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and industry. The presence of both the morpholine and pyridine moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Pyridylmethyl)morpholine typically involves the reaction of morpholine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Pyridylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted morpholine and pyridine derivatives .
Scientific Research Applications
N-(3-Pyridylmethyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Pyridylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, influencing their function and activity .
Comparison with Similar Compounds
N,N’-Bis(3-pyridylmethyl)amine: Similar in structure but contains an additional pyridylmethyl group.
Morpholine: Lacks the pyridylmethyl group, making it less versatile in certain applications.
3-Pyridylmethyl chloride: Used as a precursor in the synthesis of N-(3-Pyridylmethyl)morpholine.
Uniqueness: this compound stands out due to its dual functionality, combining the properties of both morpholine and pyridine rings. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly valuable in various research and industrial applications .
Properties
CAS No. |
17751-47-2 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h1-3,8H,4-7,9H2 |
InChI Key |
FQCOLPHEJORHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CN=CC=C2 |
Origin of Product |
United States |
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